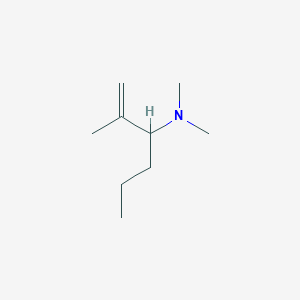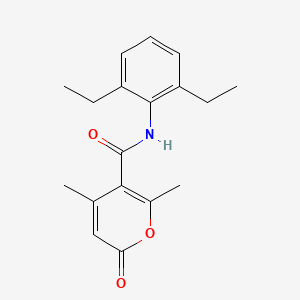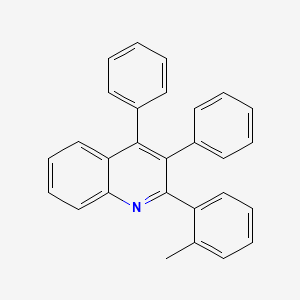
(2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane is an organophosphorus compound with significant applications in various fields of chemistry. This compound is characterized by the presence of a phosphorus atom bonded to two phenyl groups, one oxo group, and one 2-chlorophenyl group. It is known for its reactivity and utility in synthetic chemistry, particularly in the formation of phosphorus-containing ligands and catalysts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of chlorodiphenylphosphine with 2-chlorophenyl magnesium bromide. This reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction proceeds as follows:
[ \text{Ph}_2\text{PCl} + \text{ClC}_6\text{H}_4\text{MgBr} \rightarrow \text{this compound} + \text{MgClBr} ]
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of flame retardants, plastic stabilizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The pathways involved include coordination to metal centers and subsequent activation of substrates for chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorodiphenylphosphine: Similar in structure but lacks the 2-chlorophenyl group.
Diphenylphosphine oxide: Contains an oxo group but lacks the 2-chlorophenyl group.
Triphenylphosphine: Contains three phenyl groups but lacks the oxo and 2-chlorophenyl groups.
Uniqueness
(2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane is unique due to the presence of both an oxo group and a 2-chlorophenyl group, which confer distinct reactivity and properties. This combination of functional groups makes it particularly useful in applications requiring specific electronic and steric characteristics.
Eigenschaften
CAS-Nummer |
61102-87-2 |
|---|---|
Molekularformel |
C18H14ClOP |
Molekulargewicht |
312.7 g/mol |
IUPAC-Name |
1-chloro-2-diphenylphosphorylbenzene |
InChI |
InChI=1S/C18H14ClOP/c19-17-13-7-8-14-18(17)21(20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
InChI-Schlüssel |
VLFCZTSJSZIJIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide](/img/structure/B14583901.png)
![Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate](/img/structure/B14583906.png)



![1,2,4,5-Tetramethylidenespiro[2.2]pentane](/img/structure/B14583936.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14583937.png)

![1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14583941.png)
![4-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14583943.png)

![N-Cyclohexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14583964.png)
